Superior Cumulative Yield in the Improved Amiodarone Synthetic Route vs. Classical 2-Butylbenzofuran Route
In the improved amiodarone synthetic route, the benzofuranone-based process (using Formula 7 compound, a benzofuranone that can be substituted with 3-(3,4-dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one) delivers a cumulative yield of approximately **98.3%** for the initial condensation step and **71.6%** for the downstream intermediate (compound 5) [1]. In contrast, the classical 2-butylbenzofuran route reported in CN107382925 yields only **10–30%** total recovery across the multi-step synthesis [2]. This represents a **2–6× yield improvement** in the benzofuranone-based process.
| Evidence Dimension | Total synthetic recovery (yield) for amiodarone intermediate synthesis |
|---|---|
| Target Compound Data | Benzofuranone route: 98.3% (step 1), 71.6% (compound 5); overall cumulative ~70% |
| Comparator Or Baseline | Classical 2-butylbenzofuran route (CN107382925): 10–30% total recovery |
| Quantified Difference | 2–6× higher yield vs. classical route; >2× higher vs. prior art as stated in patent comparative example |
| Conditions | Industrial-scale process: ethyl acetate/toluene solvent, cesium carbonate base, methyl tricapryl ammonium chloride phase-transfer catalyst, 75–100 °C |
Why This Matters
Procurement of 3-(3,4-dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one enables adoption of a significantly higher-yielding amiodarone synthetic route, directly reducing raw material costs per kilogram of API produced.
- [1] CN109053652A. A kind of preparation method of Amiodarone Hydrochloride intermediate. Example 1: compound 3 yield 98.3%, compound 5 yield 71.6%. https://patents.google.com/patent/CN109053652A/en (accessed 2026-05-10). View Source
- [2] CN109053652A. Comparative example: prior art (CN107382925) total recovery only 10–30%. https://patents.google.com/patent/CN109053652A/en (accessed 2026-05-10). View Source
